CHALCOMYCIN

Descripción

Ribosomal Targeting and Inhibition of Protein Synthesis

Chalcomycin, like other macrolide antibiotics, targets the large (50S) ribosomal subunit to interfere with protein synthesis. nih.govbiolife-publisher.it

The binding site for this compound is located within the nascent peptide exit tunnel of the 50S ribosomal subunit. nih.gov This tunnel is a critical passage through which newly synthesized polypeptide chains emerge from the ribosome. The primary component of this binding site is the 23S ribosomal RNA (rRNA), specifically within domain V. nih.govnih.govasm.org Domain V, along with domain II, forms the macrolide binding pocket. nih.govosti.gov

The interaction between this compound and the 23S rRNA involves several key nucleotides. The common binding site for macrolides is centered around adenosine 2058 (A2058) and A2059. nih.govresearchgate.net While direct crystallographic data for this compound's interaction with all specific nucleotides is not extensively detailed in the provided results, macrolides generally interact with a cluster of nucleotides in this region. For some macrolides, interactions with nucleotides such as U2506 have been noted to be dependent on the sugar moieties attached to the macrolactone ring. nih.gov The mycinose sugar, present in this compound, is known to make contact with domain II of the ribosome, contributing to the binding of the macrolide. nih.govnih.gov

By binding within the peptide exit tunnel, this compound obstructs the passage of the growing polypeptide chain. This steric hindrance is a primary mechanism of protein synthesis inhibition for macrolides. biolife-publisher.it While many macrolides are known to interfere with the translocation step of elongation, some can also affect peptide bond formation. merckvetmanual.comnih.gov However, studies have shown that this compound, unlike macrolides such as carbomycin and tylosin, does not inhibit the peptidyl transferase reaction, which is the core enzymatic activity of the ribosome responsible for forming peptide bonds. nih.gov Interestingly, this compound has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in Staphylococcus aureus, a function not typically associated with 16-membered macrolides. nih.gov

Comparative Analysis of Binding Modes with Other Macrolides

The binding of this compound to the ribosome exhibits both similarities and notable differences when compared to other macrolides, largely influenced by its unique structural features. nih.gov

A crucial distinction of this compound is the presence of the neutral sugar D-chalcose at the C-5 position of its macrolactone ring, in place of the amino sugar mycaminose found in many other 16-membered macrolides like tylosin. nih.govresearchgate.net The positively charged amino group on mycaminose is thought to contribute significantly to the binding of those macrolides to domain V of the bacterial ribosome. nih.gov Although chalcose lacks this amino group, its 2'-hydroxyl group is believed to play a role in the interaction with the ribosome. nih.govnih.gov

Table 1: Comparison of Glycosidic Moieties and their Ribosomal Interactions

| Macrolide | Sugar at C-5 | Key Feature | Interaction with Ribosome |

| This compound | D-chalcose (neutral sugar) | 2'-hydroxyl group | Interacts with domain V. nih.govnih.gov |

| Tylosin | Mycaminose (amino sugar) | Positively charged 3'-amino group | The amino group contributes to binding to domain V. nih.gov |

The conformation of the 16-membered macrolactone ring is another critical factor in ribosomal binding. This compound's structure is distinguished by a 2,3-trans double bond, which is absent in clinically important macrolides like tylosin that have a hydroxyl group at the C-3 position instead. nih.gov This double bond significantly alters the conformation of the macrocyclic backbone. nih.gov

Table 2: Key Structural Differences in the Macrolactone Ring and their Potential Impact on Ribosome Binding

| Feature | This compound | Tylosin | Potential Impact on Binding |

| Bond at C-2/C-3 | 2,3-trans double bond | Single bond with 3-OH group | Affects the overall conformation of the macrolactone ring. nih.gov |

| Side Chain at C-6 | Methyl group | Ethylaldehyde group | The aldehyde in tylosin can form a covalent bond with A2062, enhancing binding. nih.gov |

| Group at C-8 | 8(S)-hydroxyl group | Hydrogen | The contribution of this hydroxyl group to this compound's binding is not fully determined. nih.gov |

Propiedades

Fórmula molecular |

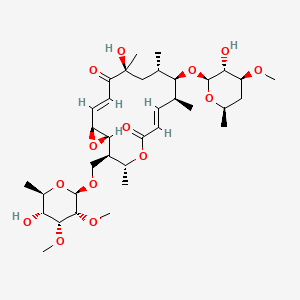

C35H56O14 |

|---|---|

Peso molecular |

700.8 g/mol |

Nombre IUPAC |

(1S,2R,3R,6E,8S,9R,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

InChI |

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29-,30-,31+,32+,33-,34+,35-/m0/s1 |

Clave InChI |

KLGADJPDTCIJLO-FCNIXBKESA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |

SMILES isomérico |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC |

SMILES canónico |

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |

Sinónimos |

chalcomycin |

Origen del producto |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Methodologies for Structure Determination

The elucidation of chalcomycin's structure is a testament to the power of modern analytical chemistry, relying on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. nih.govsemanticscholar.orgnih.gov

NMR spectroscopy has been a cornerstone in defining the intricate molecular framework of this compound and its analogues. nih.govsemanticscholar.orgnih.govbocsci.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in assigning the proton and carbon signals and establishing the connectivity within the molecule. nih.govsemanticscholar.orgnih.govmichaelskinnider.com

Initial structural insights are typically gained from 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound reveals a complex pattern of signals corresponding to the numerous protons in the macrolactone ring and the attached sugar moieties. nih.govsemanticscholar.orgnih.gov Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present, including carbonyls, olefins, and oxygenated carbons. nih.govsemanticscholar.org For instance, in a derivative of this compound, ¹³C NMR data showed distinct peaks for olefinic carbons and the disappearance of signals for mono-oxygenated methine carbons, indicating structural modification. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (this compound E) nih.govsemanticscholar.org

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 2 | 200.1 | --- |

| 3 | 128.5 | 6.88, d (15.6) |

| 4 | 145.2 | 6.22, dd (15.6, 9.6) |

| 5 | 88.5 | 3.65, d (9.6) |

| 6 | 38.1 | 2.15, m |

| 7 | 40.5 | 1.85, m |

| 8 | 75.1 | 3.55, d (9.0) |

| 9 | 210.5 | --- |

| 10 | 45.9 | 2.85, dd (18.0, 3.0); 2.65, dd (18.0, 9.0) |

| 11 | 143.3 | 5.85, d (10.2) |

| 12 | 133.0 | 6.35, dd (14.1, 10.2) |

| 13 | 14.1 | 5.45, m |

| 14 | 35.5 | 2.45, m |

| 15 | 78.9 | 3.95, m |

| 16 | 67.1 | 3.85, m |

| 1' | 102.1 | 4.22, d (7.2) |

| 1'' | 97.5 | 4.57, d (7.8) |

Note: This table presents selected data for illustrative purposes. Complete assignments require comprehensive 2D NMR analysis.

To assemble the molecular puzzle, 2D NMR experiments are indispensable. emerypharma.comsdsu.eduyoutube.com

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For example, COSY data can establish the connectivity between protons on adjacent carbons in the macrolactone ring and the sugar units. nih.govemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.eduyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This technique is vital for connecting different spin systems and for linking the sugar moieties to the aglycone. For instance, HMBC correlations between the anomeric protons of the sugars (H-1' and H-1'') and specific carbons of the macrolactone ring confirm their points of attachment. gwdguser.de

The relative stereochemistry of this compound can be inferred from coupling constants (J-values) in the ¹H NMR spectrum and through Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which identify protons that are close in space. nih.gov

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound and its derivatives. nih.govsemanticscholar.orgnih.gov

Electron Ionization Mass Spectrometry (EI-MS) : This technique can provide fragmentation patterns that offer clues to the structure of the molecule. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) : A soft ionization technique, ESI-MS is well-suited for analyzing large, non-volatile molecules like this compound, often yielding the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. nih.govresearchgate.netuvic.cawiley.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) : HR-ESIMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov For example, the molecular formula of a this compound derivative was determined to be C₃₅H₅₆O₁₃ from its quasi-molecular ion peak in the HR-ESIMS spectrum. nih.gov

Table 2: Mass Spectrometry Data for a this compound Derivative nih.govnih.gov

| Technique | Ion | Calculated m/z | Observed m/z | Deduced Molecular Formula |

| HR-ESIMS | [M + Na]⁺ | 707.3616 | 707.3616 | C₃₅H₅₆NaO₁₃⁺ |

| ESI-MS | [M + H]⁺ | 524.3760 | 524.3760 | C₂₈H₄₆NO₈⁺ |

1D NMR (1H, 13C) Analysis

Mass Spectrometry (MS) Techniques (e.g., EI-MS, ESI-MS, HR-ESIMS)

Stereochemical Aspects and Absolute Configuration Determination

The biological activity of macrolides is intimately linked to their complex stereochemistry. This compound possesses multiple stereocenters within its macrolactone ring and sugar components. The absolute configuration of these centers has been established through a combination of X-ray crystallography and by comparing spectroscopic data to known compounds. nih.govjst.go.jp

It has been established that the mycinose and chalcose sugar units present in this compound typically have a D-configuration. nih.gov The relative configurations of the sugar units are often determined by the coupling constants of their anomeric protons. nih.gov The absolute configuration of the aglycone has been confirmed through X-ray analysis, providing a complete and unambiguous stereochemical description of the molecule. nih.govjst.go.jp

Configuration of the Macrolactone Ring

The stereochemistry of the macrolactone ring has been confirmed through detailed spectroscopic analysis, including rotating frame Overhauser effect spectroscopy (ROESY) and X-ray crystallography. nih.govmdpi.com These methods have been instrumental in establishing the relative and absolute configurations of the multiple chiral centers within the aglycone core. For instance, X-ray analysis has been used to definitively determine the structure of derivatives like dihydrothis compound. nih.govmdpi.com The biosynthesis of the this compound macrolactone backbone involves a polyketide synthase (PKS) system, with specific genes responsible for the formation of its unique structural features. nih.gov

Stereochemistry of Chalcose and Other Sugar Residues

This compound is glycosylated with two distinct deoxysugar moieties, which are critical to its function. nih.gov Attached at the C-5 position of the macrolactone ring is the neutral sugar D-chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexose). nih.govdrugfuture.comcdnsciencepub.com The other sugar, D-mycinose, is attached to the C-14 methyl group (C-20) of the aglycone. nih.govd-nb.info

The stereochemistry of these sugar units has been a subject of detailed study. In natural products, both mycinose and chalcose units are consistently found to have the D configuration. mdpi.com This has been assumed for the sugars in this compound and its analogues based on biosynthetic precedents and spectroscopic data. nih.govmdpi.com The glycosidic linkages for both sugars have been established as β-configured, determined from the coupling constants of the anomeric protons in NMR spectra. nih.govmdpi.com The 2'-hydroxyl group of the chalcose moiety is thought to play an important role in the binding of the macrolide to the bacterial ribosome. nih.gov

Table 1: Properties of D-Chalcose

| Property | Value |

|---|---|

| CAS Registry Number | 3150-28-5 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Percent Composition | C 51.84%, H 8.70%, O 39.46% |

| Melting Point | 96-99°C |

| Specific Rotation [α]D | +120° → +76° (in water) |

Data sourced from references drugfuture.com.

Analysis of this compound Analogues and Derivatives Structural Variations

Several analogues and derivatives of this compound have been isolated and characterized, providing insight into structure-activity relationships. These compounds share the same basic 16-membered macrolide framework but differ in substitutions and oxidation states at various positions.

Dihydrothis compound: This analogue is a hydrogenated version of this compound. nih.gov It is produced by the same bacterial strain as this compound and has a similar aglycone structure. jmb.or.kr The key structural difference is the saturation of a double bond within the macrolactone ring. semanticscholar.org Like this compound, it features a 16-membered ring with D-chalcose and D-mycinose sugars attached. jmb.or.krnih.gov

This compound E: This compound is a newer member of the this compound family, isolated from a marine-derived Streptomyces sp. nih.govmdpi.com Its structure was elucidated through detailed spectroscopic analysis, including HRESIMS, ¹H, and ¹³C NMR. mdpi.com this compound E differs from this compound by the reduction of the 12,13-epoxy group to a double bond, resulting in a triene system within the macrolactone ring. nih.govmdpi.com This change is evident in the NMR spectra, where signals for the mono-oxygenated methine carbons at C-12 and C-13 are absent and are replaced by new signals for olefinic carbons. nih.govmdpi.com The geometry of the new double bond at C-12/C-13 was determined to be E based on the proton coupling constant (J = 14.1 Hz). nih.govmdpi.com

This compound B: Isolated from the marine Streptomyces sp. B7064, this compound B is a derivative where the sugar residues are acylated. gwdguser.de Spectroscopic analysis revealed the presence of two additional propionyl groups compared to this compound. gwdguser.de HMBC correlations confirmed that the sugar residues were D-chalcose-2-propionate and D-6-deoxy-2,3-di-O-methylallose-4-propionate (a derivative of mycinose). gwdguser.de

Table 2: Comparison of this compound and its Key Analogues

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference from this compound |

|---|---|---|---|

| This compound | C₃₅H₅₆O₁₄ | 700.81 g/mol | Parent compound with a 12,13-epoxide. drugfuture.com |

| Dihydrothis compound | C₃₅H₅₈O₁₄ | 702.83 g/mol | Hydrogenated analogue. jmb.or.krnih.gov |

| This compound E | C₃₅H₅₆O₁₃ | 684.81 g/mol | Lacks the 12,13-epoxide, featuring a C11-C13 diene instead. nih.govmdpi.com |

| This compound B | C₄₁H₆₄O₁₆ | 812.94 g/mol | Contains two propionate groups esterified to the sugar moieties. gwdguser.de |

Data sourced from references drugfuture.comjmb.or.krmdpi.comnih.govgwdguser.de.

Table 3: NMR Data Comparison for this compound E

| Position | This compound E ¹³C NMR (δC) | This compound E ¹H NMR (δH, J in Hz) |

|---|---|---|

| 11 | 143.3 | 6.55 dd (14.1, 10.7) |

| 12 | 133.0 | 6.07 dd (14.1, 9.7) |

| 13 | 129.1 | 5.89 d (9.7) |

NMR data highlights the olefinic carbons and protons that replace the epoxy group found in this compound. Data sourced from reference nih.gov.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| Aldgamycin E |

| This compound |

| This compound A |

| This compound B |

| This compound E |

| D-Chalcose |

| D-mycinose |

| Dihydrothis compound |

| Lankamycin |

| Midecamycin A1 |

| Mycinamicin I |

| Neutramycin |

Molecular Mechanisms of Action

Elucidation of Downstream Cellular Effects in Prokaryotic Models (Non-Toxicological)

The investigation into the cellular consequences of chalcomycin exposure in prokaryotic systems has revealed specific and significant impacts on fundamental life processes. These non-toxicological effects primarily center on the inhibition of bacterial growth and the disruption of protein synthesis, underscoring the antibiotic potential of this natural compound.

Studies on Bacterial Cellular Growth Inhibition

This compound has demonstrated notable activity against a range of bacteria, with a particular potency observed against Gram-positive strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of an antimicrobial agent, representing the lowest concentration of the substance that prevents visible growth of a microorganism.

Research has established that this compound and its analogs exhibit varying degrees of growth inhibition against different bacterial species. For instance, this compound has shown potent activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov One study determined that for 11 susceptible strains of Staphylococcus aureus, the MIC50 (the concentration required to inhibit 50% of the strains) was 0.19 μg/ml, with the full range of MIC values being 0.05 to 0.78 μg/ml. nih.gov For two strains of Streptococcus pyogenes, the MICs were 0.19 and 0.78 μg/ml. nih.gov

The antimicrobial activity of this compound and its derivatives, such as Dihydrothis compound, this compound B, and this compound E, has been evaluated against several bacterial strains. The results highlight the importance of specific structural features, like the epoxy unit, for antimicrobial efficacy. nih.govnih.gov For example, this compound and dihydrothis compound showed stronger activity against S. aureus 209P than this compound E, suggesting the epoxy group is crucial for its antibacterial action. nih.govnih.gov In contrast, this compound is significantly less effective against Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Various Bacterial Strains

Analysis of Protein Synthesis Profiles in Treated Microbial Cultures

The primary mechanism behind the bacteriostatic and bactericidal properties of this compound is its ability to inhibit protein synthesis. nih.gov This mode of action is common to macrolide antibiotics, which typically target the bacterial ribosome. mdpi.com While it is understood that this compound acts on protein synthesis, the precise nature of this inhibition has been a subject of specific investigation.

Unlike some other 16-membered macrolides, this compound does not inhibit the peptidyl transferase reaction itself. However, it has been demonstrated to interfere with an earlier stage of protein synthesis. A key finding in this area comes from studies on Staphylococcus aureus, which have shown that this compound inhibits the incorporation of radiolabeled glycine into glycyl-tRNA. nih.gov This indicates that this compound's inhibitory action may involve the targeting of tRNA synthetases, an activity not commonly associated with macrolide antibiotics. nih.gov This disruption of the charging of tRNA molecules effectively halts the supply of amino acids necessary for polypeptide chain elongation, thereby arresting protein synthesis.

**Table 2: Effect of this compound on Specific Protein Synthesis Steps in *Staphylococcus aureus***

Chemical Synthesis and Semisynthesis of Chalcomycin and Its Analogues

Total Synthesis Strategies for the Chalcomycin Aglycone

While extensive research has been conducted on the biosynthesis of this compound nih.govjmb.or.kr, a complete total chemical synthesis of its aglycone, chalconolide, is not prominently documented in publicly available literature. However, the strategies for synthesizing such complex 16-membered macrolides are well-established, relying on a combination of convergent assembly and powerful stereoselective reactions. researchgate.netcolorado.edu

The synthesis of a complex molecule like the this compound aglycone can be approached through two primary strategies: linear and convergent synthesis. unizg.hr

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | The target molecule is built step-by-step in a single sequence. | Conceptually simple to plan. | Overall yield decreases exponentially with the number of steps. uniurb.it |

| Convergent | Key fragments are synthesized independently and then combined. | Higher overall yield; greater flexibility and efficiency. unizg.hruniurb.it | Requires careful planning of fragment coupling reactions. |

The construction of the many stereocenters within the chalconolide backbone requires precise control, which is achieved through powerful asymmetric reactions.

Asymmetric Aldol Reactions: The polypropionate backbone of macrolides, characterized by its repeating methyl- and hydroxyl-bearing stereocenters, is ideally constructed using asymmetric aldol reactions. researchgate.netcolorado.edu The Evans aldol reaction, for example, uses chiral auxiliaries to direct the formation of specific (syn or anti) β-hydroxy ketones with high diastereoselectivity. researchgate.net This methodology is a cornerstone for building up the polyol fragments found in macrolides. colorado.edursc.org The Mukaiyama aldol reaction is another powerful tool, typically using a Lewis acid to catalyze the reaction between a silyl enol ether and an aldehyde, enabling the synthesis of complex chiral building blocks for natural products. rsc.org

Sharpless Asymmetric Epoxidation: This renowned reaction is crucial for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.org It utilizes a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand to direct the epoxidation to a specific face of the double bond. wikipedia.orgslideshare.net These chiral epoxides are highly versatile intermediates that can be opened regioselectively by various nucleophiles to install different functionalities, making them invaluable in the synthesis of natural products, including macrolides and their precursors. rsc.orgingentaconnect.comnumberanalytics.comresearchgate.net The Sharpless group demonstrated the utility of this reaction by creating intermediates for the synthesis of macrolides like methymycin and erythromycin. wikipedia.org

Convergent and Linear Synthetic Routes

Synthesis of D-Chalcose and Other Related Sugar Moieties

D-Chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexose) is a key sugar component of this compound. researchgate.net Several syntheses have been reported, starting from either existing carbohydrate precursors or building it from scratch (de novo synthesis) from achiral starting materials. researchgate.netresearchgate.netscispace.com An efficient nine-step de novo synthesis highlights the use of modern asymmetric methods. researchgate.net

The Sharpless asymmetric dihydroxylation (AD) is a key method for installing adjacent hydroxyl groups with specific stereochemistry. In an efficient synthesis of D-chalcose, the stereogenic center at the C2 position was introduced using a Sharpless AD reaction on a vinyl ether intermediate. researchgate.net This reaction, using a commercially available AD-mix reagent, reliably creates the desired diol with high stereoselectivity, which is a critical step in establishing the correct configuration of the sugar. aurigeneservices.com

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation and can be used to construct stereocenters with high control. In the synthesis of D-chalcose, the crucial stereocenter at the C3 position was established via a Grignard reaction. researchgate.net This approach has been widely applied in the stereoselective synthesis of various sugar derivatives and other polyhydroxylated natural products, where the addition of an organometallic reagent to a chiral aldehyde or imine sets a key stereocenter. researchgate.netresearchgate.netnih.govunizar.es

Asymmetric Synthesis Approaches (e.g., Sharpless asymmetric dihydroxylation)

Semisynthesis of this compound Derivatives and Probes

Semisynthesis, which involves the chemical modification of a natural product isolated from its biological source, is a valuable strategy for creating analogues that are not easily accessible through total synthesis or biosynthesis. nih.gov This approach allows for the exploration of structure-activity relationships and the development of chemical probes.

Naturally occurring analogues of this compound, such as this compound B, have been isolated. ekb.eg These analogues, which may differ by simple modifications like acylation, provide a starting point for understanding how small structural changes affect biological activity.

The generation of this compound derivatives can be achieved by modifying the aglycone or the attached sugar moieties. For example, engineered biosynthetic pathways can be used to generate novel glycosylated products, such as 5-O-xylosyl-chalconolide, by expressing different glycosyltransferase genes in a this compound-producing host. researchgate.netresearchgate.net These novel compounds serve as probes to understand the role of the sugar components in target binding and activity. Furthermore, labeled probes, such as DNA probes designed to identify resistance genes, are essential tools in studying the molecular biology of this compound resistance. embopress.org

Chemical Modification of Natural this compound Scaffold

The natural this compound structure presents multiple sites for chemical modification. These modifications are instrumental in probing the structure-activity relationships of this class of macrolides. Key modifications often target the aglycone ring and the attached deoxysugars, chalcose and mycinose.

The biosynthesis of this compound involves a polyketide synthase (PKS) that assembles the macrolactone backbone. nih.govgoogle.com The process includes several tailoring enzymes that introduce specific functional groups, such as hydroxylations and epoxidations, after the initial polyketide chain is formed and cyclized. researchgate.net Understanding this biosynthetic pathway provides a roadmap for targeted modifications. For instance, the 8(S)-OH group and the 2,3-trans double bond are considered important for the bioactivity of this compound and its derivatives like dihydrothis compound. nih.gov

Generation of Structurally Diverse Analogues (e.g., this compound B, Dihydrothis compound, this compound E)

Several analogues of this compound have been isolated from natural sources or generated through semisynthesis, each with unique structural features.

Dihydrothis compound : This analogue is a 16-membered macrolide antibiotic where the C9-C10 double bond of this compound is hydrogenated. nih.gov It has been isolated from Streptomyces sp. KCTC 0041BP and exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. jmb.or.kr

This compound B : Isolated from the marine Streptomyces sp. B7064, this compound B is another naturally occurring analogue. researchgate.net

This compound E : This compound was isolated from a marine-derived Streptomyces sp. HK-2006-1. Structurally, it is characterized by the reduction of the epoxy group at C-12/C-13 found in this compound to a double bond. nih.gov

The generation of these analogues has been crucial for understanding the role of specific structural motifs in the biological activity of chalcomycins.

Table 1: Selected this compound Analogues and Their Structural Differences

| Compound | Structural Modification from this compound | Source Organism |

| Dihydrothis compound | Hydrogenation of the C9-C10 double bond | Streptomyces sp. KCTC 0041BP |

| This compound B | Streptomyces sp. B7064 | |

| This compound E | Reduction of the C-12/C-13 epoxy group to a double bond | Streptomyces sp. HK-2006-1 |

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies have provided valuable insights into the functional significance of different parts of the molecule.

Elucidating the Role of Specific Functional Groups on Biological Activity (e.g., epoxy unit)

The antimicrobial activity of this compound and its derivatives is significantly influenced by the presence and nature of specific functional groups. One of the most critical of these is the epoxy unit.

A comparative study of dihydrothis compound, this compound, and this compound E revealed the importance of the epoxy group at C-12/C-13 for antimicrobial activity against Staphylococcus aureus. nih.govnih.gov Dihydrothis compound and this compound, both containing the epoxy unit, exhibited stronger activity against S. aureus 209P than this compound E, in which the epoxy group is absent. nih.govnih.gov This suggests that the epoxy moiety is a key contributor to the antibacterial potency of chalcomycins. dntb.gov.ua

Correlation of Structural Changes with Molecular Target Interactions

The molecular target for many macrolide antibiotics, including this compound, is the bacterial ribosome, where they inhibit protein synthesis. jmb.or.kr The structural features of this compound and its analogues play a crucial role in their interaction with the ribosome.

The sugar moieties, D-chalcose and D-mycinose, are important for the biological activity of chalcomycins. researchgate.net While many 16-membered macrolides possess an amino sugar like mycaminose, which is thought to contribute to ribosome binding, this compound has the neutral sugar D-chalcose. nih.gov The mycinose moiety in other macrolides has been shown to interact with domain II of the ribosome, enhancing the binding of the antibiotic. nih.gov In this compound, the neutral chalcose sugar may influence its selectivity and cytotoxic profile.

Furthermore, the conformation of the macrolactone ring, which is influenced by features like the 2,3-trans double bond, also affects how the molecule binds to its target. nih.gov Modifications to the macrolide core can therefore significantly alter the affinity and specificity of the interaction with the bacterial ribosome.

Mechanisms of Microbial Resistance to Chalcomycin

Target Site Modification Mechanisms

Alterations in the structure of the bacterial ribosome, the primary target of chalcomycin, can significantly reduce the antibiotic's binding affinity, thereby conferring resistance. These modifications are typically achieved through enzymatic modification of the ribosomal RNA (rRNA) or through mutations in the genes encoding ribosomal components.

A key mechanism of self-resistance in the this compound-producing organism, Streptomyces bikiniensis, involves the methylation of its own 23S rRNA. nih.gov This modification is catalyzed by a specific enzyme, the ChrB methyltransferase, which is encoded by a gene located within the this compound biosynthetic gene cluster. nih.govmcmaster.ca ChrB specifically methylates the guanosine residue at position G748 (E. coli numbering) within domain II of the 23S rRNA. nih.govmcmaster.ca This methylation event prevents this compound from effectively binding to the ribosome and inhibiting protein synthesis, thus protecting the producing organism from its own antibiotic. nih.gov The presence of the chrB gene is a crucial survival mechanism for S. bikiniensis. mcmaster.ca

| Enzyme | Gene | Organism | Target Site | Mechanism | Reference |

| ChrB methyltransferase | chrB | Streptomyces bikiniensis | G748 in 23S rRNA | Methylation of the ribosomal target, preventing antibiotic binding. | nih.govmcmaster.ca |

Resistance to macrolide antibiotics, including those structurally related to this compound, can also arise from spontaneous mutations in the genes that code for ribosomal proteins or the 23S rRNA itself. nih.govasm.org While specific mutations conferring resistance solely to this compound are not extensively documented in clinical isolates, studies on other macrolides provide a strong precedent. For instance, mutations in ribosomal proteins L4 and L22 have been identified in macrolide-resistant strains of various bacteria. nih.govasm.orgresearchgate.net Similarly, point mutations within domain V of the 23S rRNA, particularly at positions such as A2058 and A2059, are well-established mechanisms of macrolide resistance. nih.govasm.orgmdpi.com These mutations alter the conformation of the antibiotic's binding pocket, reducing its affinity for the ribosome. The A2058G mutation, for example, has been selected in Streptomyces ambofaciens using this compound. asm.org

| Mutation Type | Affected Component | Example Loci (E. coli numbering) | General Effect |

| Point Mutations | 23S rRNA (Domain V) | A2058, A2059, C2611 | Alters antibiotic binding site, reducing affinity. nih.govasm.org |

| Amino Acid Substitutions/Deletions | Ribosomal Protein L4 (uL4) | Highly conserved regions | Perturbs ribosome conformation, affecting antibiotic action. nih.govresearchgate.net |

| Amino Acid Substitutions/Deletions | Ribosomal Protein L22 (uL22) | Highly conserved regions | Affects the nascent peptide exit tunnel and antibiotic binding. asm.orgresearchgate.net |

Ribosomal RNA Methylation (e.g., ChrB methyltransferase, G748 methylation)

Inactivation of this compound by Microbial Enzymes

Another prevalent resistance strategy involves the chemical modification of the this compound molecule by microbial enzymes, rendering it inactive. This enzymatic inactivation prevents the antibiotic from reaching or binding to its ribosomal target.

A notable example of enzymatic inactivation is the glycosylation of this compound by certain bacterial species. A clinically isolated strain of Nocardia asteroides has been shown to be highly resistant to this compound by converting it into an inactive metabolite. jst.go.jpu-tokyo.ac.jp This inactivation is achieved through a glycosylation reaction where a glucose molecule is attached to the 2'-hydroxyl group of the chalcose sugar moiety of this compound. jst.go.jpmdpi.com The resulting compound, 2'-[O-(β-D-glucopyranosyl)]this compound, is unable to effectively inhibit bacterial protein synthesis. jst.go.jp This process of glycosylative inactivation is a recognized resistance mechanism against various macrolide antibiotics. mdpi.comoup.comresearchgate.net

| Inactivating Enzyme/Pathway | Organism | Modification | Site of Modification | Resulting Compound | Effect on Activity | Reference |

| Glycosyltransferase | Nocardia asteroides | Glycosylation | 2'-OH of chalcose | 2'-[O-(β-D-glucopyranosyl)]this compound | Inactivation | jst.go.jpu-tokyo.ac.jp |

Beyond glycosylation, other enzymatic modifications can also lead to this compound inactivation. The gimA gene from Streptomyces ambofaciens encodes a glycosyltransferase that can inactivate several macrolides, including this compound, by transferring a glucose residue. nih.govresearchgate.netmcmaster.ca Cell extracts containing the GimA enzyme were shown to completely inactivate this compound in vitro. researchgate.netnih.gov While the primary known enzymatic modification for this compound is glycosylation, the existence of other degradation pathways, such as hydrolysis of the lactone ring or modifications at other positions, remains a possibility, as seen with other macrolides. However, specific evidence for such pathways for this compound is not yet detailed in the available literature.

Glycosylative Inactivation Pathways (e.g., by Nocardia asteroides)

Efflux Pump Systems Mediating Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govmdpi.com This mechanism prevents the intracellular accumulation of the antibiotic to a concentration high enough to inhibit its target. Overexpression of efflux pumps is a common mechanism of multidrug resistance in many pathogenic bacteria. mdpi.commicrobialcell.com

While specific efflux pumps exclusively identified for this compound are not extensively characterized, it is known that macrolides, in general, are substrates for various efflux pump systems. mdpi.commdpi.com These systems, such as the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS), contribute to macrolide resistance. mdpi.comfrontiersin.org For example, the YfiLMN ABC transporter in Bacillus subtilis has been implicated in resistance to antibiotics produced by Streptomyces species. plos.org Given that this compound is a macrolide, it is highly probable that it is recognized and extruded by some of these broad-spectrum efflux pumps, contributing to resistance in non-producing organisms.

| Efflux Pump Superfamily | General Mechanism | Relevance to this compound |

| ATP-binding cassette (ABC) | Utilizes ATP hydrolysis to actively transport substrates across the cell membrane. frontiersin.org | Implicated in resistance to various macrolides; likely contributes to this compound efflux. mdpi.complos.org |

| Major Facilitator Superfamily (MFS) | Utilizes the proton motive force to export substrates. frontiersin.org | A major family of pumps responsible for multidrug resistance, including to macrolides. mdpi.comfrontiersin.org |

| Resistance-Nodulation-Cell Division (RND) | A tripartite system in Gram-negative bacteria that expels a wide range of compounds. mdpi.com | Known to export macrolides, suggesting a potential role in this compound resistance in Gram-negative bacteria. mdpi.com |

Cross-Resistance Patterns with Other Macrolides

This compound has been observed to share cross-resistance patterns with several other macrolide antibiotics. nih.gov This phenomenon suggests a common mechanism of action and, consequently, a shared mechanism of resistance among these compounds. The primary mechanism underlying this cross-resistance is often target site modification, where the bacterial ribosome is altered, reducing the binding affinity of a whole class of antibiotics. nih.govresearchgate.net

Research indicates that this compound's mode of action is similar to that of tylosin, a 16-membered macrolide, which explains their shared resistance profiles. nih.gov Strains that develop resistance to one of these macrolides frequently exhibit decreased susceptibility to the other. Spontaneous mutations conferring resistance to one macrolide can result in broad resistance across the macrolide-lincosamide-streptogramin B (MLSB) group. researchgate.net For instance, a mutant strain selected for resistance to carbomycin demonstrated increased resistance to a range of MLS antibiotics, including this compound. researchgate.net

The following table details specific macrolides and other antibiotics to which this compound has shown cross-resistance patterns.

| Antibiotic Class | Specific Antibiotic | Context of Cross-Resistance | Reference |

| Macrolide | Tylosin | The resistance gene chrB confers resistance to both this compound and tylosin. mcmaster.ca this compound is thought to act in a similar manner to tylosin. nih.gov | nih.govmcmaster.ca |

| Macrolide | Mycinamicin | The chrB gene provides resistance to this compound and mycinamicin. mcmaster.ca | mcmaster.ca |

| Macrolide | Carbomycin | A mutant strain resistant to carbomycin showed cross-resistance to this compound. researchgate.net Tylosin can induce resistance to carbomycin. researchgate.net | researchgate.net |

| Macrolide | Erythromycin | Tylosin is capable of inducing resistance to erythromycin. researchgate.net | researchgate.net |

| Macrolide | Cirramycin | A constitutive mutant resistant to carbomycin also showed resistance to cirramycin. researchgate.net | researchgate.net |

| Macrolide | Kitasamycin | A constitutive mutant resistant to carbomycin also showed resistance to kitasamycin. researchgate.net | researchgate.net |

| Macrolide | Maridomycin | A constitutive mutant resistant to carbomycin also showed resistance to maridomycin. researchgate.net | researchgate.net |

| Lincosamide | Clindamycin | A constitutive mutant resistant to carbomycin also showed resistance to clindamycin. researchgate.net | researchgate.net |

| Streptogramin B | Vernamycin B | A constitutive mutant resistant to carbomycin also showed resistance to vernamycin B. researchgate.net | researchgate.net |

Genetic Determinants and Transmission of Resistance (e.g., horizontal gene transfer, gene clusters conferring self-protection)

The genetic basis for resistance to this compound is intrinsically linked to its biosynthesis in the producing organism, Streptomyces bikiniensis. nih.gov Antibiotic-producing microorganisms must evolve self-protection mechanisms to avoid suicide. biorxiv.org These mechanisms are typically encoded by resistance genes located within the antibiotic's biosynthetic gene cluster (BGC). biorxiv.orgresearchgate.net

The this compound biosynthetic gene cluster (chm) from S. bikiniensis spans over 60 kilobases (kb) and is reported to contain 25 putative genes. nih.gov Similarly, a gene cluster for the related compound dihydrothis compound has been identified in Streptomyces sp. KCTC 0041BP, containing 25 open reading frames (ORFs) that are involved in both biosynthesis and self-resistance. jmb.or.krkoreascience.kr

Key genetic determinants for this compound resistance have been identified within these clusters:

| Gene | Function | Mechanism | Source Organism | Reference |

| chrB | 23S rRNA methyltransferase | Adds a methyl group to guanosine 748 (G748) of the 23S rRNA, altering the antibiotic's target site. This confers resistance to this compound, mycinamicin, and tylosin. | Streptomyces bikiniensis | mcmaster.ca |

| gerA | Putative 23S rRNA methyltransferase | Shows high similarity to tlrB from the tylosin gene cluster, which methylates G748 in the 23S rRNA to prevent antibiotic binding. It is proposed as the primary self-resistance gene in the dihydrothis compound cluster. | Streptomyces sp. KCTC 0041BP | jmb.or.kr |

These genes exemplify a common self-resistance strategy known as target modification. sciencepublishinggroup.com By modifying the ribosomal RNA, the producing organism prevents the antibiotic from binding to the ribosome and inhibiting protein synthesis, thus protecting itself. jmb.or.kr

Transmission of Resistance:

While the primary context for these resistance genes is self-protection in the producing Streptomyces species, the transmission of such genes to other bacteria, including pathogens, is a significant concern in the broader landscape of antibiotic resistance. Horizontal gene transfer (HGT) is the primary mechanism by which bacteria exchange genetic material, including antibiotic resistance genes. lakeforest.edufrontiersin.org The main pathways for HGT are:

Conjugation: The transfer of genetic material (often plasmids or transposons) between bacterial cells through direct contact. lakeforest.edu

Transformation: The uptake and incorporation of foreign genetic material from the environment, often released by dead bacteria. lakeforest.edu

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).

The presence of resistance genes on mobile genetic elements like plasmids and transposons greatly facilitates their spread among different bacterial species and genera. lakeforest.edunih.gov Although there is no specific documented case of the chm gene cluster being transferred to pathogenic bacteria, the general principles of HGT suggest that such an event is possible. bioguardlabs.com The acquisition of such a gene cluster or individual resistance genes by a pathogenic bacterium could confer resistance to this compound and other related macrolides, contributing to the development of multidrug-resistant strains. frontiersin.org

Advanced Research Methodologies and Analytical Techniques

Fermentation and Bioproduction Optimization for Research Scale

The production of chalcomycin for research purposes relies on microbial fermentation, primarily from Streptomyces species. nih.gov Initial discovery and production often involve isolating promising bacterial strains from diverse environments, such as marine sediments. researchgate.netgwdguser.de Research-scale bioproduction focuses on optimizing fermentation conditions to maximize the yield of this compound. This optimization process involves a systematic variation of several key parameters.

Key fermentation parameters that are typically optimized include the composition of the culture medium, fermentation time, temperature, pH, and aeration and agitation rates. researchgate.netresearchgate.netfrontiersin.org For instance, studies have shown that the choice of carbon and nitrogen sources in the medium can significantly impact the production of secondary metabolites like this compound. researchgate.net The duration of the fermentation is also critical; for example, in the production of some antibiotics by Streptomyces, the optimal fermentation time has been determined to be around 12 days. researchgate.net Similarly, maintaining an optimal pH, often around 6.5, and specific aeration and agitation speeds are crucial for maximizing the yield and preventing the degradation of the target compound. frontiersin.org The development of high-throughput fermentation systems and the application of artificial intelligence are emerging as powerful tools to accelerate this optimization process. ijournals.cn

High-Resolution Separation and Purification Techniques

Following fermentation, the isolation and purification of this compound from the complex culture broth is a critical step. High-resolution separation techniques are essential to obtain a pure compound for subsequent structural and biological analysis. A common initial step involves solvent extraction of the fermentation broth, followed by a series of chromatographic separations. nih.govwisc.edu

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone of this compound purification. nih.gov Researchers often employ reversed-phase columns (such as C18) with gradient elution systems, typically using mixtures of water and organic solvents like acetonitrile or methanol, often with additives like formic acid to improve peak shape. mdpi.comfrontiersin.org For more complex mixtures, semi-preparative HPLC can be used for the final purification steps. frontiersin.org The use of macrocyclic antibiotics themselves as chiral selectors in separation techniques highlights the versatility of these molecules in analytical chemistry. google.com

The hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both purification and identification. mdpi.com This technique allows for the direct analysis of the components of the fermentation broth, guiding the purification process by identifying the fractions containing this compound based on its mass-to-charge ratio. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Quantitative Analysis

LC-MS/MS for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the comprehensive analysis of metabolites in complex biological samples, a process known as metabolite profiling. nih.govmdpi.com In the context of this compound research, LC-MS/MS is invaluable for identifying and quantifying this compound and its analogues within the fermentation broth. frontiersin.org

The process involves separating the components of the extract using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. thermofisher.com The mass spectrometer can be operated in various modes, such as precursor ion scanning, to specifically detect molecules that share a common structural feature, which is particularly useful for identifying related macrolide compounds. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which aids in determining the elemental composition of the detected compounds. nih.govnih.gov This technique has been instrumental in identifying novel this compound derivatives and understanding the metabolic pathways involved in their biosynthesis. researchgate.net

NMR for Structural Analysis in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like this compound. acs.orgcas.cz While LC-MS/MS provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms. bruker.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in the molecule. nih.gov More advanced two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. gwdguser.denih.gov The Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for determining the relative stereochemistry of the molecule. nih.gov The combination of mass spectrometry and NMR spectroscopy provides a powerful and comprehensive approach to structure elucidation, enabling the unambiguous identification of this compound and its derivatives even in complex mixtures. bruker.compnas.org

Microbiological Assays for In Vitro Activity Assessment

Minimum Inhibitory Concentration (MIC) Determinations in Research Strains

A crucial aspect of this compound research is the evaluation of its biological activity. Microbiological assays are employed to determine the in vitro efficacy of this compound against a panel of clinically relevant bacterial strains. The most common method used is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This compound has demonstrated significant activity against various Gram-positive bacteria. For example, MIC values against Staphylococcus aureus have been reported to be as low as 0.39 µg/mL. researchgate.netmdpi.com However, its activity against Gram-negative bacteria like Escherichia coli is generally low, with MIC values often exceeding 50 µg/mL. researchgate.netmdpi.com Studies have also investigated the activity of this compound and its derivatives against different strains of S. aureus, revealing variations in potency. For instance, dihydrothis compound and this compound exhibited MICs of 32 µg/mL and 4 µg/mL, respectively, against one strain of S. aureus. nih.govnih.gov Furthermore, this compound has shown potent in vitro activity against various Mycoplasma species, a group of bacteria that can be resistant to other macrolides. nih.govmdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound A and B | Staphylococcus aureus | 0.39 | mdpi.com |

| This compound A and B | Escherichia coli | >50 | mdpi.com |

| Dihydrothis compound | Staphylococcus aureus | 32 | nih.govnih.gov |

| This compound | Staphylococcus aureus | 4 | nih.govnih.gov |

| Dihydrothis compound | Escherichia coli | Not Active | mdpi.com |

| This compound | Escherichia coli | Not Active | mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Aldgamycin E |

| This compound |

| This compound A |

| This compound B |

| Dihydrothis compound |

| Formic acid |

| Methanol |

| Midecamycin A1 |

| Mycaminose |

| Mycinamicin I |

Time-Kill Studies for Mechanistic Research

Time-kill assays are crucial in preclinical evaluations of new antimicrobial agents, providing insights into their pharmacodynamic properties. These studies determine the rate at which a compound kills a bacterial population over time. For this compound, while its primary mechanism is the inhibition of protein synthesis, time-kill studies can further elucidate the nuances of its bactericidal or bacteriostatic activity against various pathogens. nih.govcore.ac.uk

Research has shown that this compound exhibits modest antibiotic activity against Gram-positive organisms. nih.gov For instance, against susceptible strains of Staphylococcus aureus, the minimum inhibitory concentration (MIC) at which 50% of strains were inhibited was 0.19 µg/ml. nih.gov Similarly, for susceptible Streptococcus pyogenes strains, the MICs were observed at 0.19 and 0.78 µg/ml. nih.gov Although detailed time-kill kinetic data for this compound is not extensively published, the available MIC data provides a baseline for designing such studies.

A typical time-kill study for this compound would involve exposing a standardized inoculum of a target bacterium (e.g., S. aureus) to various concentrations of the antibiotic, usually multiples of its MIC. Aliquots are then taken at specific time points (e.g., 0, 2, 4, 8, 24 hours), and viable bacterial counts are determined. The results are plotted as the log10 of colony-forming units per milliliter (CFU/mL) versus time. This allows for the characterization of this compound's activity as either bactericidal (a ≥3-log10 reduction in CFU/mL) or bacteriostatic (a <3-log10 reduction in CFU/mL).

Such studies would be instrumental in understanding whether this compound's protein synthesis inhibition leads to a rapid or slow killing of bacteria and how this effect varies with concentration. nih.gov This information is vital for predicting its potential efficacy in different infection models.

Genomic and Proteomic Approaches in this compound Research

Comparative Genomics for Biosynthetic Pathway Identification

Comparative genomics has been a powerful tool in elucidating the biosynthetic pathway of this compound. By comparing the genome of the producing organism, Streptomyces bikiniensis, with those of other macrolide-producing actinomycetes, researchers have been able to identify and characterize the this compound (chm) biosynthetic gene cluster. nih.govfrontiersin.org

The chm gene cluster, spanning over 60 kb, contains genes encoding the polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, and modification enzymes. nih.gov A key finding from comparative genomic analysis is the unique nature of the chm PKS. Unlike the PKSs for many other 16-membered macrolides like tylosin, the seventh module of the chm PKS lacks the expected ketoreductase and dehydratase domains responsible for forming the C-2,3 double bond. nih.gov This suggests that the formation of this double bond in this compound is carried out by discrete enzymes encoded elsewhere in the cluster, a novel feature in macrolide biosynthesis. nih.gov

Furthermore, comparative analysis of the chm gene cluster with the dihydrothis compound biosynthetic gene cluster from Streptomyces sp. KCTC 0041BP and the neutramycin cluster in Streptomyces sp. 2AW has provided deeper insights into the evolution and diversity of these pathways. frontiersin.orgjmb.or.kr These studies have helped to assign functions to putative genes within the this compound cluster based on homology to genes with known functions in other pathways. nih.govfrontiersin.org For example, genes responsible for the synthesis of the deoxysugars D-chalcose and D-mycinose were identified by their similarity to sugar biosynthetic genes in other macrolide pathways. jmb.or.kr

The application of genome mining tools like antiSMASH has further facilitated the identification of this compound and other secondary metabolite biosynthetic gene clusters in various Streptomyces species. researchgate.netresearchgate.net This approach has not only confirmed the presence of this compound biosynthetic genes in different strains but also revealed the potential for these organisms to produce a wide array of other bioactive compounds. researchgate.netresearchgate.net

Table 1: Key Genes in the this compound Biosynthetic Cluster and their Putative Functions

| Gene/Gene Set | Putative Function | Reference |

| chm PKS (Polyketide Synthase) | Synthesis of the 16-membered macrolactone backbone. Lacks KR and DH domains in module 7. | nih.gov |

| chmCIV | Involved in the biosynthesis of the deoxysugar desosamine. | nih.gov |

| chmU | Putative final gene in the cluster. | nih.gov |

| chmPI, chmHI | Encode cytochrome P450 hydroxylases involved in hydroxylation of the macrolide skeleton. | asm.org |

| chmGI - chmGV | Involved in the synthesis of the macrolide compound subunits. | researchgate.netresearchgate.net |

| gerSI-SV | Polyketide synthase genes in the related dihydrothis compound cluster. | jmb.or.kr |

Proteomics for Target Engagement and Resistance Mechanism Studies

Proteomics, the large-scale study of proteins, offers a powerful lens through which to investigate the molecular targets of this compound and the mechanisms by which bacteria develop resistance. While specific proteomic studies focused exclusively on this compound are not extensively documented, the principles of proteomics can be applied to understand its action, drawing parallels from studies on other macrolides. nih.gov

Target Engagement:

This compound, like other macrolide antibiotics, is known to inhibit protein synthesis by binding to the bacterial ribosome. nih.govresearchgate.net Proteomic approaches can be used to confirm and detail this target engagement. For instance, techniques like affinity purification-mass spectrometry could identify proteins that directly interact with a tagged this compound molecule. Furthermore, quantitative proteomics can compare the proteomes of bacteria treated with this compound to untreated controls. nih.gov A significant downregulation of newly synthesized proteins in the treated group would provide strong evidence for the inhibition of protein synthesis. While it's known that this compound inhibits the incorporation of certain amino acids into tRNA, proteomics could offer a more global view of the impact on the entire proteome. nih.gov

Resistance Mechanism Studies:

Bacteria can develop resistance to macrolides through various mechanisms, including target modification (e.g., mutations in ribosomal RNA or proteins), drug efflux, and enzymatic inactivation. researchgate.net Proteomics is a valuable tool for identifying the proteins involved in these resistance mechanisms. nih.govfrontiersin.org

For example, a comparative proteomic analysis of this compound-susceptible and this compound-resistant bacterial strains could reveal upregulated proteins in the resistant strain. These might include efflux pumps that actively transport the antibiotic out of the cell or enzymes that modify and inactivate this compound. Conversely, downregulation of proteins involved in drug uptake could also be a resistance strategy. nih.gov

While direct proteomic data for this compound resistance is limited, studies on other macrolides have successfully used these techniques. For example, proteomic analyses of macrolide-resistant Staphylococcus aureus have identified changes in the expression of ribosomal proteins and other factors that contribute to reduced drug binding. researchgate.net Similar approaches could be applied to investigate this compound resistance, providing a comprehensive understanding of the molecular adaptations that allow bacteria to survive in the presence of this antibiotic.

Microscopic and Imaging Techniques for Cellular Interaction Studies (e.g., MALDI-TOF-IMS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Imaging Mass Spectrometry (MALDI-TOF-IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including antibiotics like this compound, within a biological sample. frontiersin.orgnih.govshimadzu.combruker.com This technology has been particularly insightful in studying microbial interactions and understanding how antibiotics are produced and distributed in a competitive environment. frontiersin.orgnih.gov

Research utilizing MALDI-TOF-IMS has successfully identified and mapped the production of this compound A by Streptomyces sp. Mg1 during its interaction with Bacillus subtilis. frontiersin.orgrsc.org The imaging data reveals the diffusion pattern of this compound A from the Streptomyces colony, providing a visual representation of its zone of influence on the competing bacterium. researchgate.net This technique allows researchers to correlate the presence of this compound with observable effects on the target organism, such as growth inhibition. researchgate.net

The process of MALDI-TOF-IMS involves growing the microorganisms on an agar plate, which is then coated with a MALDI matrix. frontiersin.org A laser is rastered across the surface, desorbing and ionizing molecules at each point. The time-of-flight mass spectrometer then detects these ions, generating a mass spectrum for each location. shimadzu.com By plotting the intensity of the ion corresponding to this compound (e.g., m/z 723 for this compound A [M+Na]+) at each coordinate, a two-dimensional image of its distribution is created. researchgate.net

These imaging studies have not only confirmed the production of this compound in competitive scenarios but have also revealed the presence of other unknown secondary metabolites that may also play a role in the interaction. frontiersin.org This highlights the utility of MALDI-TOF-IMS as a discovery tool for new bioactive compounds. The spatial information provided by this technique is invaluable for understanding the chemical ecology of microorganisms and the role of antibiotics like this compound in mediating these complex interactions.

Future Perspectives in Chalcomycin Research

Unexplored Biosynthetic Potential and Pathway Engineering

The biosynthesis of chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, presents a fascinating area for future research, with significant untapped potential in its biosynthetic pathway and opportunities for pathway engineering. nih.gov The this compound biosynthetic gene cluster (chm) contains a set of genes responsible for creating the unique chemical structure of this antibiotic, including its characteristic 2,3-trans double bond and the neutral sugar D-chalcose. nih.gov

A key area of exploration is the unusual enzymatic machinery responsible for the formation of the 2,3-trans double bond. Unlike many other macrolides, the this compound polyketide synthase (PKS) lacks the expected ketoreductase and dehydratase domains in the module that would typically be responsible for this feature. nih.gov This suggests the involvement of a discrete set of enzymes that act post-PKS to introduce the double bond. nih.gov Heterologous expression of the chm PKS in Streptomyces fradiae resulted in a 3-keto macrolactone, confirming that other enzymes are required for the final steps of this compound synthesis. nih.gov Identifying and characterizing these novel enzymes could provide new tools for synthetic biology and the chemoenzymatic synthesis of other polyketides.

Furthermore, the biosynthetic pathway of the deoxysugar D-chalcose is not fully elucidated. While a putative pathway has been proposed based on gene homologies, the precise enzymatic steps and their substrate specificities remain to be experimentally validated. jmb.or.kr Understanding this pathway in detail could allow for the generation of novel this compound analogs with altered sugar moieties, potentially leading to improved pharmacological properties.

Pathway engineering offers a promising avenue for generating novel this compound derivatives. The modular nature of the PKS provides a scaffold that can be rationally modified. nih.gov Techniques such as module swapping, domain inactivation, or the introduction of genes from other macrolide biosynthetic pathways could lead to the production of new compounds with altered backbones or different functional groups. For instance, the dihydrothis compound biosynthetic cluster from Streptomyces sp. KCTC 0041BP is also responsible for this compound production, suggesting that the enoylreductase responsible for the C-10-C-11 double bond reduction is only partially active. jmb.or.kr Modulating the activity of this enzyme could allow for the selective production of either this compound or dihydrothis compound.

The exploration of actinomycetes from unique environments, such as mangrove ecosystems, continues to reveal strains with the potential to produce novel this compound analogs or other bioactive compounds. frontiersin.orgmdpi.com For example, Streptomyces sp. B7064, isolated from mangrove sediment, produces this compound B, a novel analog with potent antibacterial activity. mdpi.comresearchgate.net Genome mining of these and other underexplored strains will likely uncover new biosynthetic gene clusters and enzymes that can be harnessed for pathway engineering efforts. frontiersin.org

| Gene/Enzyme | Putative Function in this compound Biosynthesis | Potential for Engineering |

| chm PKS | Synthesis of the 16-membered macrolactone backbone. nih.gov | Modification of modules to alter the polyketide backbone. nih.gov |

| Post-PKS enzymes | Formation of the 2,3-trans double bond. nih.gov | Identification and use in other biosynthetic pathways to create novel double bonds. |

| D-chalcose biosynthetic enzymes | Synthesis of the deoxysugar D-chalcose. jmb.or.kr | Alteration of the sugar moiety to create novel glycosylated analogs. |

| Enoylreductase (from dihydrothis compound cluster) | Reduction of the C-10-C-11 double bond. jmb.or.kr | Modulation of activity to control the ratio of this compound to dihydrothis compound. |

Rational Design of Novel Macrolide Structures Based on this compound Scaffold

The unique structural features of this compound provide a promising scaffold for the rational design of novel macrolide antibiotics with improved therapeutic properties. nih.gov Unlike many clinically important 16-membered macrolides such as tylosin, this compound possesses a 2,3-trans double bond, a C-6(S) methyl group instead of an ethylaldehyde side chain, and the neutral sugar D-chalcose at the C-5 position. nih.gov These differences likely contribute to its distinct biological activity and provide multiple points for targeted modification.

One key area for rational design is the modification of the macrolactone ring. The 2,3-trans double bond significantly influences the conformation of the macrocyclic backbone. nih.gov Altering this feature, for example by stereoselective reduction or the introduction of other functional groups, could lead to analogs with altered ribosome binding affinity or modified pharmacokinetic profiles. Furthermore, the 8(S)-hydroxyl group, which is absent in many other 16-membered macrolides, is another site for potential modification. nih.gov Exploring the impact of its removal or derivatization on biological activity could provide valuable structure-activity relationship (SAR) insights.

The sugar moieties of this compound are also critical determinants of its biological activity. The neutral sugar D-chalcose at C-5 is a departure from the amino sugars typically found in other macrolides, which are known to interact with domain V of the bacterial ribosome. nih.gov While chalcose lacks the positively charged amino group, it retains the 2'-hydroxyl group that is also important for ribosomal binding. nih.gov The rational design of novel analogs could involve replacing D-chalcose with other neutral or modified sugars to probe the requirements for ribosomal interaction and potentially enhance activity or evade resistance mechanisms. The mycinose sugar at C-14 is known to interact with domain II of the ribosome, contributing to enhanced binding. nih.gov Modifications to this sugar could also be explored to optimize ribosomal interactions.

Advances in combinatorial biosynthesis and synthetic biology provide powerful tools for the rational design of this compound-based macrolides. nih.gov By manipulating the genes in the this compound biosynthetic cluster, it is possible to create a diverse library of analogs. For example, targeted mutations in the PKS modules could lead to the incorporation of different extender units, resulting in novel substitutions on the macrolactone ring. Similarly, the glycosyltransferase genes could be engineered to attach different sugar moieties to the this compound scaffold.

| Structural Feature | Potential Modification | Rationale |

| 2,3-trans double bond | Reduction, isomerization, or functionalization | Alter macrocycle conformation and ribosome binding. nih.gov |

| 8(S)-hydroxyl group | Removal or derivatization | Investigate its contribution to biological activity. nih.gov |

| C-5 D-chalcose | Replacement with other neutral or modified sugars | Modulate ribosomal interactions and potentially overcome resistance. nih.gov |

| C-14 mycinose | Modification of hydroxyl or methyl groups | Optimize interactions with domain II of the ribosome. nih.gov |

| C-6(S) methyl group | Replacement with other alkyl groups | Explore the impact on overall structure and activity. nih.gov |

Understanding Complex Microbial Interactions Involving this compound

This compound, as a secondary metabolite produced by Streptomyces species, likely plays a significant role in mediating complex interactions within microbial communities. auctoresonline.org The study of these interactions is crucial for understanding the ecological function of this compound and for discovering new ways to leverage these interactions for biotechnological and therapeutic purposes.

In its natural environment, Streptomyces bikiniensis coexists with a multitude of other microorganisms, all competing for limited resources. auctoresonline.org The production of this compound could provide a competitive advantage by inhibiting the growth of susceptible bacteria. researchgate.net Mass spectrometry imaging (MSI) has emerged as a powerful tool for visualizing the spatial distribution of secondary metabolites during microbial interactions. researchgate.netmdpi.com Applying MSI to co-cultures of S. bikiniensis with other soil microbes could reveal how this compound production is spatially and temporally regulated in response to the presence of competitors. For instance, studies on other Streptomyces species have shown that the production of antibiotics can be induced or enhanced upon encountering other bacteria. researchgate.net

Furthermore, microbial interactions are not limited to inhibition. They can also involve complex signaling and metabolic cross-feeding. biorxiv.org It is possible that this compound or its biosynthetic precursors could act as signaling molecules, influencing gene expression and behavior in neighboring microbes. auctoresonline.org Understanding these signaling networks could lead to strategies for manipulating microbial communities to enhance the production of desired compounds or to promote the growth of beneficial microorganisms.

The presence of this compound can also trigger responses in other microbes. For example, some bacteria may have intrinsic resistance mechanisms or may acquire resistance through horizontal gene transfer. embopress.org Studying the microbial communities in the vicinity of this compound-producing Streptomyces could lead to the discovery of novel resistance genes and mechanisms. This knowledge is not only important for understanding the evolution of antibiotic resistance but can also inform the design of new this compound analogs that can evade these resistance mechanisms.

The investigation of microbial interactions involving this compound can also be approached from a synthetic ecology perspective. By constructing defined co-cultures in the laboratory, researchers can systematically study the effects of this compound on specific microbial species and consortia. bc.edu This could involve examining changes in population dynamics, gene expression, and metabolic profiles in response to this compound exposure. Such studies could reveal previously unknown ecological roles of this compound and provide insights into the principles that govern the assembly and stability of microbial communities. bc.edu

| Type of Interaction | Potential Role of this compound | Research Approach |

| Competition | Inhibition of competing bacteria for resources. researchgate.net | Co-culture experiments with susceptible bacteria; Mass Spectrometry Imaging (MSI). researchgate.netmdpi.com |

| Signaling | Modulation of gene expression in neighboring microbes. auctoresonline.org | Transcriptomic analysis of co-cultures; identification of signaling pathways. |

| Resistance | Induction of resistance mechanisms in other bacteria. embopress.org | Screening for resistance genes in co-cultured microbes; characterization of resistance mechanisms. |

| Community Structuring | Influencing the composition and dynamics of microbial communities. bc.edu | Analysis of microbial community structure in the presence and absence of this compound. |

Applications of this compound and its Analogs as Biochemical Probes

The unique structure and biological activity of this compound and its analogs make them valuable candidates for development as biochemical probes to investigate various cellular processes. nih.gov Their ability to interact with specific molecular targets, particularly the bacterial ribosome, allows them to be used to study protein synthesis and ribosome function in detail.

This compound's distinct mode of binding to the ribosome, which differs from other macrolides due to its neutral D-chalcose sugar and 2,3-trans double bond, can be exploited to probe the structure and dynamics of the ribosomal peptidyl transferase center. nih.gov By synthesizing fluorescently labeled or biotinylated this compound analogs, researchers can visualize the binding site of the antibiotic on the ribosome using techniques such as fluorescence microscopy or perform pull-down assays to identify ribosomal proteins and RNA segments in close proximity to the binding pocket. This information is crucial for understanding the molecular basis of macrolide-ribosome interactions and for the rational design of new antibiotics.

Furthermore, this compound has been shown to inhibit protein synthesis in HeLa cells, an activity not commonly associated with 16-membered macrolides. nih.gov This suggests that this compound may have off-target effects or interact with eukaryotic ribosomes in a manner different from other macrolides. This compound analogs could be developed as probes to investigate these interactions and to elucidate the differences between prokaryotic and eukaryotic ribosome sensitivity to macrolides. This could lead to a better understanding of the factors that determine the selective toxicity of antibiotics.

The development of radiolabeled chalcone derivatives as probes for amyloid-β (Aβ) aggregates in the context of Alzheimer's disease highlights the potential for using similar strategies with this compound. nih.gov By attaching imaging agents or reactive groups to the this compound scaffold, it may be possible to create probes for other biological targets. For example, if this compound or its analogs are found to interact with other cellular components besides the ribosome, these probes could be used to identify and characterize these new targets.

The synthesis of this compound analogs with photo-reactive groups could enable photo-affinity labeling studies. This technique would allow for the covalent cross-linking of the this compound analog to its binding partner(s) upon exposure to UV light. Subsequent isolation and analysis of the cross-linked complex would provide definitive evidence of the direct molecular interactions.

| Probe Type | Application | Technique |

| Fluorescently Labeled this compound | Visualize ribosome binding site. | Fluorescence Resonance Energy Transfer (FRET), Fluorescence Microscopy. |

| Biotinylated this compound | Identify interacting ribosomal components. | Affinity Chromatography, Pull-down Assays, Mass Spectrometry. |

| Radiolabeled this compound | Quantify binding affinity and study pharmacokinetics. | Scintillation Counting, Autoradiography. |